ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
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Overview
Description
The compound ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid substance used for research purposes . It has a molecular weight of 195.22 and a molecular formula of C9H13N3O2 .
Molecular Structure Analysis
The InChI code for ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H13N3O2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid substance that should be stored at room temperature .Scientific Research Applications
4H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of novel fluorescent probes for the detection of metal ions, as well as for the synthesis of new compounds for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then activates certain pathways, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride have been extensively studied. It has been found to have anti-inflammatory, antifungal, and antioxidant properties. It has also been found to have a protective effect against oxidative stress and cell death. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase.
Advantages and Limitations for Lab Experiments
4H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a useful compound for laboratory experiments due to its wide range of applications. It is easy to synthesize and can be used to synthesize a variety of compounds. It is also stable and can be stored for long periods of time. However, the compound can be toxic if ingested, and it can also be corrosive if not handled properly.
Future Directions
The potential future directions for 4H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride are numerous. It could be used to develop new drugs for the treatment of cancer and other diseases, as well as new fluorescent probes for the detection of metal ions. It could also be used in the synthesis of new compounds for the treatment of inflammation and oxidative stress. Additionally, it could be used in the development of new compounds for the treatment of neurological disorders. Finally, it could be used to develop new compounds for the treatment of metabolic disorders.
Synthesis Methods
4H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride can be synthesized from the reaction of ethyl 4H-pyrazolo[1,5-a]pyrazine-2-carboxylate and hydrochloric acid. The reaction occurs in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for a period of 1-2 hours. The product is then filtered, washed, and dried to obtain a white powder.
Safety and Hazards
While specific safety and hazard information for “ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride” is not available, similar compounds may have hazard statements such as H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride involves the condensation of ethyl 2-aminopyrazolo[1,5-a]pyrazine-7-carboxylate with ethyl chloroformate in the presence of a base, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Ethyl 2-aminopyrazolo[1,5-a]pyrazine-7-carboxylate", "Ethyl chloroformate", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-aminopyrazolo[1,5-a]pyrazine-7-carboxylate is reacted with ethyl chloroformate in the presence of a base (e.g. triethylamine) to form ethyl 4-ethoxycarbonyl-7-chloro-2-pyrazolo[1,5-a]pyrazine-5-carboxylate.", "Step 2: The intermediate product from step 1 is then hydrolyzed with water to form ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate.", "Step 3: The final step involves the reaction of ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate with hydrochloric acid to form the hydrochloride salt of the compound, ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride." ] } | |
CAS RN |
2070015-34-6 |
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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